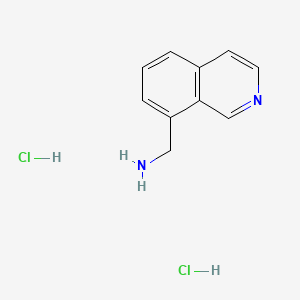

Isoquinolin-8-ylmethanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

7-piperazin-1-ylthieno[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFIHEMWGLYVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901005442 | |

| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850734-85-9, 850734-84-8 | |

| Record name | Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850734-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Piperazin-1-yl)thieno[2,3-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901005442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Piperazin-1-yl-thieno[2,3-c]pyridin (Hydrochlorid) erfolgt typischerweise durch die Reaktion von Thieno[2,3-c]pyridin mit Piperazin unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO), bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

In industrieller Umgebung folgt die Produktion von 7-Piperazin-1-yl-thieno[2,3-c]pyridin (Hydrochlorid) einem ähnlichen Syntheseweg, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und die präzise Steuerung der Reaktionsbedingungen, um eine gleichbleibende Produktqualität zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder Chromatographie gereinigt, um den gewünschten Reinheitsgrad zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Piperazin-1-yl-thieno[2,3-c]pyridin (Hydrochlorid) durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Piperazin-Einheit durch andere funktionelle Gruppen ersetzt werden kann

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium oder Kaliumpermanganat in einem basischen Medium.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer geeigneten Base

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Derivaten mit veränderten funktionellen Gruppen.

Substitution: Bildung von substituierten Thieno[2,3-c]pyridin-Derivaten

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isoquinoline derivatives, including isoquinolin-8-ylmethanamine dihydrochloride. Research indicates that isoquinoline alkaloids can significantly reduce neuroinflammation and neuronal apoptosis. For instance, tetrandrine, an isoquinoline derivative, was shown to inhibit the activation of the NLRP3 inflammasome, which is crucial in neurodegenerative diseases .

Treatment of Lysosomal Storage Diseases

This compound has been investigated for its potential in treating conditions associated with beta-galactosidase deficiency, such as GM1 gangliosidosis and Morquio syndrome type B. These rare lysosomal storage diseases are caused by mutations in the GLB1 gene, leading to the accumulation of specific substrates in the body . The compound's ability to modulate enzyme activity presents a promising avenue for therapeutic intervention.

Table 1: Summary of Therapeutic Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Neuroprotection | Inhibition of NLRP3 inflammasome; reduction of neuroinflammation | |

| Lysosomal Storage Diseases | Modulation of beta-galactosidase activity |

Case Study 1: Neuroprotection in Traumatic Brain Injury

A study demonstrated that isoquinoline derivatives could reduce neurological deficits in mice subjected to traumatic brain injury (TBI). The treatment led to decreased levels of inflammatory markers such as TNF-α and NF-κB, suggesting a protective role in neuroinflammatory conditions .

Case Study 2: Enzyme Modulation in Lysosomal Disorders

In a clinical setting, compounds similar to this compound were evaluated for their efficacy in enhancing beta-galactosidase activity in cell cultures derived from patients with GM1 gangliosidosis. The results indicated a significant improvement in substrate clearance, highlighting the compound's potential for therapeutic use .

Wirkmechanismus

The mechanism of action of 7-Piperazin-1-yl-thieno[2,3-c] Pyridine (hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

From CAS similarity analyses, the following compounds exhibit high structural resemblance to isoquinolin-8-ylmethanamine dihydrochloride:

*Similarity scores estimated based on structural features.

Functional and Pharmacological Differences

Isoquinolin-8-amine dihydrochloride (CAS 23687-27-6)

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (CAS 1965305-42-3)

8-Hydroxyquinoline hydrochloride (CAS 16862-11-6)

Physicochemical Properties Comparison

Biologische Aktivität

Isoquinolin-8-ylmethanamine dihydrochloride, also known as 8-aminoquinoline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is derived from isoquinoline, characterized by an amine group at the 8-position. Its molecular formula is . The compound’s structure contributes to its biological activity, allowing it to interact with various biological targets.

Target Interactions

The primary targets of this compound include:

- Enzymes : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptors : It interacts with neurotransmitter receptors, influencing signaling pathways related to various biological functions.

Mode of Action

This compound exhibits its effects primarily through:

- Inhibition of Plasmodium Species : It disrupts the growth and proliferation of malaria-causing Plasmodium species by interfering with their metabolic processes.

- Antitumor Activity : Research indicates that derivatives like 8-amino-isocorydine (a related compound) exhibit significant cytotoxic effects against tumor cell lines, leading to apoptosis without affecting healthy cells .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : High gastrointestinal absorption.

- Distribution : Ability to cross the blood-brain barrier, which is crucial for neuroactive compounds.

- Elimination : Rapid clearance from the body, with a half-life of less than one hour post-administration .

Biological Activities

This compound has been associated with several biological activities:

- Antimicrobial Effects : Exhibits activity against various pathogens, including bacteria and protozoa.

- Anticancer Properties : Demonstrated significant antitumor effects in vitro and in vivo. For example, 8-NICD showed IC50 values ranging from 8.0 to 142.8 µM against different tumor cell lines .

- Neuroprotective Effects : Isoquinoline derivatives have been linked to neuroprotective actions by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antitumor Activity

A study evaluated the effects of 8-NICD on MGC803 gastric cancer cells. The findings included:

- Cytotoxicity : Concentration-dependent inhibition of cell proliferation.

- Mechanisms : Induction of apoptosis was confirmed through increased Bax expression and decreased Bcl-2 levels .

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 70 | 30 |

| 40 | 50 | 50 |

Case Study 2: Neuroprotective Effects

Research on isoquinoline alkaloids highlighted their potential in treating neurodegenerative diseases by:

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Isoquinolin-8-ylmethanamine dihydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of stoichiometric ratios between the free base and hydrochloric acid, as dihydrochloride formation involves two equivalents of HCl . Reaction conditions (temperature, solvent polarity, and reaction time) must be calibrated to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography, followed by characterization using NMR and HPLC, ensures purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection for quantifying purity (>98% threshold recommended) .

- NMR (¹H and ¹³C) to confirm structural integrity, particularly the presence of the isoquinoline ring and amine groups .

- Elemental analysis to verify the HCl content (theoretical vs. experimental Cl⁻ percentage) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize analytical methods (e.g., GC-FID, HPLC) for quantifying this compound in complex matrices like biological samples?

- Methodological Answer :

- Matrix-specific calibration : Spike known concentrations into biological fluids (e.g., plasma) to account for matrix effects .

- GC-FID optimization : Derivatize the compound to enhance volatility, and validate method suitability via precision (RSD <5%) and recovery (>90%) tests .

- HPLC-MS/MS : For trace analysis, employ tandem mass spectrometry with isotopically labeled internal standards (e.g., deuterated analogs) to improve accuracy .

Q. What experimental strategies are effective in evaluating the in vivo biological activity of this compound?

- Methodological Answer :

- Dose-response studies : Administer escalating doses (e.g., 1–100 mg/kg) to mice and monitor biomarkers (e.g., serum IFN-α for immunomodulatory effects) .

- Toxicokinetics : Measure plasma half-life, tissue distribution, and metabolite profiles using LC-MS .

- Control groups : Include vehicle-only and free base comparators to isolate the dihydrochloride salt’s pharmacological effects .

Q. How should researchers address contradictory findings in studies involving this compound?

- Methodological Answer :

- Systematic review : Follow Cochrane guidelines to assess study bias, heterogeneity, and data reproducibility .

- Meta-analysis : Pool results from independent studies to identify trends (e.g., dose-dependent efficacy vs. toxicity) .

- Variable isolation : Replicate experiments under controlled conditions (e.g., pH, storage stability) to rule out confounding factors .

Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–12 weeks, then analyze degradation products via HPLC .

- Long-term stability : Store aliquots at -20°C, 4°C, and room temperature, and test purity monthly for 12–24 months .

- pH stability profiling : Dissolve the compound in buffers (pH 1–10) and monitor solubility and degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.